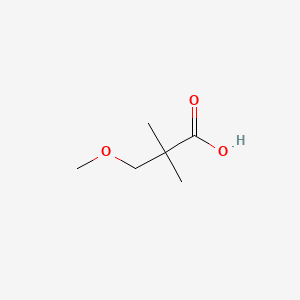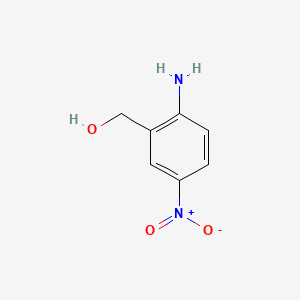
1-(4-Amino-3-hydroxyphenyl)ethanone
Descripción general
Descripción
“1-(4-Amino-3-hydroxyphenyl)ethanone” is a needle-shaped crystal. It has a melting point of 95-97°C and a boiling point of 296°C. Its relative density is 1.099 (at 109°C) and its refractive index is 1.5348. It is soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether . It is used in organic synthesis and is an intermediate for the drug phenylephrine .
Synthesis Analysis
The compound has been isolated from the metabolites of the endophytic fungus Phomopsis liquidambari S47 . It has also been synthesized via substitution reactions from 2-bromo-1-(4-hydroxyphenyl)ethanone .Molecular Structure Analysis
The molecular formula of “1-(4-Amino-3-hydroxyphenyl)ethanone” is C8H9NO2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is an important intermediate for the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes such as thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, coumarin, imidazopyrimidine, pyridoimidazole, and triazolo .Physical And Chemical Properties Analysis
The compound has a melting point of 95-97°C, a boiling point of 296°C, a relative density of 1.099 (at 109°C), and a refractive index of 1.5348 . It is soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether .Aplicaciones Científicas De Investigación
Quorum Sensing Inhibitor
“1-(4-Amino-2-hydroxyphenyl)ethanone” from Phomopsis liquidambari has shown quorum sensing inhibitory activity against Pseudomonas aeruginosa . It notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .
Organic Synthesis
The compound has been used in the preparation of Indazoles via metal-free intramolecular electrophilic amination of 2‐Aminophenyl Ketoximes. This shows its utility in organic synthesis processes.
Pharmaceutical Drug Synthesis
Piceol, a derivative of “1-(4-Amino-3-hydroxyphenyl)ethanone”, is used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine .
Acetaminophen Production
Piceol can be used to make acetaminophen by oxime formation with hydroxylamine and subsequent Beckmann rearrangement in acid .
Synthesis of Enantiopure (-)-Rivastigmine
3′-Hydroxyacetophenone, a derivative of “1-(4-Amino-3-hydroxyphenyl)ethanone”, was used in the synthesis of enantiopure (-)-rivastigmine .
Building Block for Dendritic Compounds
3′-Hydroxyacetophenone was also used in the preparation of a building block for the synthesis of dendritic compounds .
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Amino-3-hydroxyphenyl)ethanone (AHE) is the quorum sensing (QS) system in Pseudomonas aeruginosa PAO1 . The QS system is a mechanism that bacteria use to coordinate their behavior by secreting autoinducers . The autoinducers bind to specific receptors, thus activating the QS system .
Mode of Action
AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . This interaction results in a disturbance in the QS system by suppressing the expressions of QS-related genes .
Biochemical Pathways
The disturbance in the QS system caused by AHE results in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism .
Pharmacokinetics
It’s known that the compound is isolated from the metabolites of phomopsis liquidambari s47 , an endophytic fungus. More research is needed to fully understand the ADME properties of AHE and their impact on bioavailability.
Result of Action
The result of AHE’s action is the attenuation of the virulence of Pseudomonas aeruginosa PAO1 . This is likely due to the impacts on the amino acid and nucleotide metabolism caused by the enhanced oxidative stress .
Action Environment
The action of AHE can be influenced by environmental factors. For instance, the concentration of AHE can affect its efficacy. Exposure to AHE at sub-MIC concentrations notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-amino-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPYTYGOKOEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203417 | |
| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-hydroxyphenyl)ethanone | |
CAS RN |
54903-54-7 | |
| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















